molecular formula C7H16ClN3S B1396422 4-amino-N-methylpiperidine-1-carbothioamide;hydrochloride CAS No. 1158780-42-7

4-amino-N-methylpiperidine-1-carbothioamide;hydrochloride

Cat. No.: B1396422
CAS No.: 1158780-42-7
M. Wt: 209.74 g/mol
InChI Key: HWUQBGBPZXNTAT-UHFFFAOYSA-N
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Description

4-amino-N-methylpiperidine-1-carbothioamide;hydrochloride is a chemical compound with the molecular formula C7H16ClN3S. It is a white crystalline powder and is often used in various scientific research applications due to its unique chemical properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-amino-N-methylpiperidine-1-carbothioamide;hydrochloride typically involves the reaction of N-methylpiperidine with carbon disulfide and ammonia, followed by the addition of hydrochloric acid to form the hydrochloride salt. The reaction conditions usually require a controlled temperature and pH to ensure the desired product is obtained .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale batch reactions with precise control over reaction parameters such as temperature, pressure, and pH. The use of automated systems and continuous monitoring ensures high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

4-amino-N-methylpiperidine-1-carbothioamide;hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, amines, and various substituted derivatives, depending on the specific reagents and conditions used .

Scientific Research Applications

4-amino-N-methylpiperidine-1-carbothioamide;hydrochloride is utilized in various scientific research fields, including:

Mechanism of Action

The mechanism of action of 4-amino-N-methylpiperidine-1-carbothioamide;hydrochloride involves its interaction with specific molecular targets and pathways. It can act as an inhibitor or activator of certain enzymes, affecting biochemical pathways and cellular processes. The exact molecular targets and pathways depend on the specific application and context of its use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-amino-N-methylpiperidine-1-carbothioamide;hydrochloride is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for various research and industrial applications .

Properties

IUPAC Name

4-amino-N-methylpiperidine-1-carbothioamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H15N3S.ClH/c1-9-7(11)10-4-2-6(8)3-5-10;/h6H,2-5,8H2,1H3,(H,9,11);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HWUQBGBPZXNTAT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=S)N1CCC(CC1)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H16ClN3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

209.74 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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